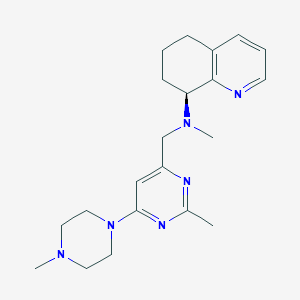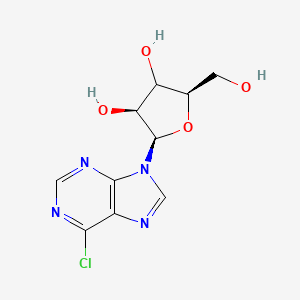
Chloropurine 9-ss-D-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropurine 9-ss-D-ribofuranoside:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloropurine 9-ss-D-ribofuranoside typically involves the chlorination of purine followed by glycosylation with a ribose derivative. The reaction conditions often require the use of a strong chlorinating agent such as thionyl chloride or phosphorus oxychloride. The glycosylation step can be facilitated by using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Chloropurine 9-ss-D-ribofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Glycosylation and Deglycosylation: The ribose moiety can be modified or removed through glycosylation or deglycosylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like ammonia or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thiol-substituted purine derivatives.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chloropurine 9-ss-D-ribofuranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various nucleoside analogs and derivatives.
Biology: Studied for its potential role in modulating biological processes and as a probe for enzyme-substrate interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Chloropurine 9-ss-D-ribofuranoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell proliferation and induction of cell death, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 6-Methylmercaptopurine riboside
- 2-Chloroadenine
- 2-Iodoadenosine
Comparison: Chloropurine 9-ss-D-ribofuranoside is unique due to its specific chlorination at the purine ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H11ClN4O4 |
|---|---|
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1 |
InChI-Schlüssel |
XHRJGHCQQPETRH-HMEJCUHCSA-N |
Isomerische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
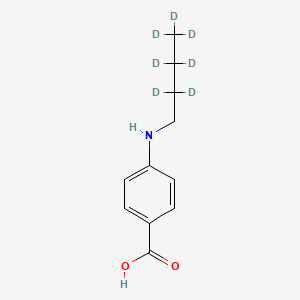


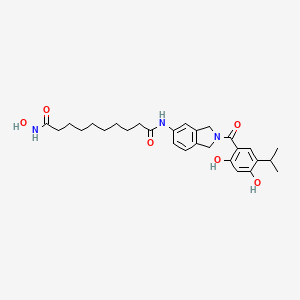
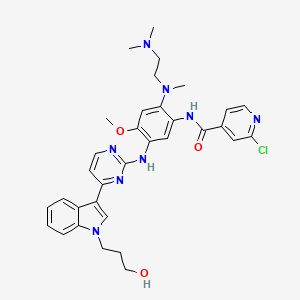


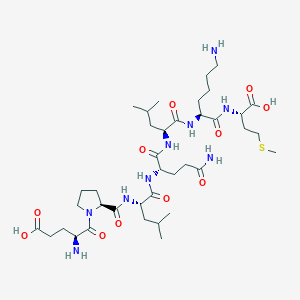

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
